molecular formula C18H20ClFN2O2S B4723800 1-(5-CHLORO-2-METHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

1-(5-CHLORO-2-METHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4723800
M. Wt: 382.9 g/mol
InChI Key: UCBDCIKWTIATMU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[(2-fluorophenyl)methanesulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloromethylphenyl group and a fluorophenylmethanesulfonyl group. Its molecular formula is C17H18ClFN2O2S.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c1-14-6-7-16(19)12-18(14)21-8-10-22(11-9-21)25(23,24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBDCIKWTIATMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methanesulfonyl]piperazine typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methylphenylpiperazine, which is then reacted with 2-fluorobenzylsulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[(2-fluorophenyl)methanesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[(2-fluorophenyl)methanesulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methanesulfonyl]piperazine involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)piperazine: Lacks the fluorophenylmethanesulfonyl group.

    1-(2-Fluorophenyl)piperazine: Lacks the chloromethylphenyl group.

    4-(2-Fluorophenyl)-1-(2-methylphenyl)piperazine: Similar structure but different substitution pattern.

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-[(2-fluorophenyl)methanesulfonyl]piperazine is unique due to the presence of both the chloromethylphenyl and fluorophenylmethanesulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to unique interactions and applications not seen with other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-CHLORO-2-METHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(5-CHLORO-2-METHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

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